BenchChemオンラインストアへようこそ!

5-(2-fluoro-6-iodophenyl)-2-methyl-2H-tetrazole

Computational chemistry Regioisomer comparison Electrophilic reactivity

5-(2-Fluoro-6-iodophenyl)-2-methyl-2H-tetrazole is a 2-methyl-2H-tetrazole derivative bearing a 2-fluoro-6-iodophenyl substituent at the 5-position. It belongs to the tetrazole class of heterocycles, which are widely employed as bioisosteres of carboxylic acids in medicinal chemistry due to their metabolic stability and tunable physicochemical properties.

Molecular Formula C8H6FIN4
Molecular Weight 304.06 g/mol
CAS No. 578729-18-7
Cat. No. B3273054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-fluoro-6-iodophenyl)-2-methyl-2H-tetrazole
CAS578729-18-7
Molecular FormulaC8H6FIN4
Molecular Weight304.06 g/mol
Structural Identifiers
SMILESCN1N=C(N=N1)C2=C(C=CC=C2I)F
InChIInChI=1S/C8H6FIN4/c1-14-12-8(11-13-14)7-5(9)3-2-4-6(7)10/h2-4H,1H3
InChIKeyYVEGPIXOSALLIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Fluoro-6-iodophenyl)-2-methyl-2H-tetrazole (CAS 578729-18-7): Baseline Identity and Procurement Context


5-(2-Fluoro-6-iodophenyl)-2-methyl-2H-tetrazole is a 2-methyl-2H-tetrazole derivative bearing a 2-fluoro-6-iodophenyl substituent at the 5-position . It belongs to the tetrazole class of heterocycles, which are widely employed as bioisosteres of carboxylic acids in medicinal chemistry due to their metabolic stability and tunable physicochemical properties [1]. The compound is cited in patent literature as a key intermediate in the synthesis of indanyloxydihydrobenzofuranylacetic acid GPR40 agonists under development for type 2 diabetes . Its dual halogenation (fluoro and iodo) on the phenyl ring confers orthogonal reactivity for sequential cross-coupling transformations, making it a versatile building block for complex molecule construction.

Why Generic Substitution Fails for 5-(2-Fluoro-6-iodophenyl)-2-methyl-2H-tetrazole


Simply substituting a generic 5-aryl-tetrazole or even another regioisomer (e.g., 1-methyl-1H-tetrazole) for 5-(2-fluoro-6-iodophenyl)-2-methyl-2H-tetrazole introduces significant risk in research and development workflows. The 2-methyl-2H-tetrazole regioisomer exhibits distinct electronic properties compared to its 1-methyl counterpart: specifically, 2-methyltetrazole possesses substantially lower HOMO and LUMO energies and higher Mulliken electronegativity [1]. This translates into divergent reactivity in electrophilic substitution reactions, altered metabolic stability profiles, and different mass spectrometric fragmentation pathways (N2 loss for 2-methyl vs. HN2 loss for 1-methyl) [2]. In the context of GPR40 agonist synthesis, the specific regioisomer is embedded in patent-protected synthetic routes, meaning substitution could compromise both intellectual property position and downstream biological activity .

Quantitative Differentiation Evidence for 5-(2-Fluoro-6-iodophenyl)-2-methyl-2H-tetrazole


Electronic Structure Differentiation: Lower HOMO/LUMO Energies Relative to 1-Methyltetrazole Regioisomer

Computational comparison reveals that 2-methyltetrazole has substantially lower HOMO and LUMO energies and higher Mulliken electronegativity than 1-methyltetrazole [1]. While the study was conducted on parent methyltetrazoles, the electronic effect originates from the tetrazole core regioisomerism and is expected to be preserved in the 5-aryl-2-methyl-2H-tetrazole series, including the target compound. This class-level inference indicates that the target compound's 2-methyl substitution pattern yields a distinct electronic profile compared to the 1-methyl-1H-tetrazole analog (CAS 925215-02-7).

Computational chemistry Regioisomer comparison Electrophilic reactivity

Mass Spectrometric Fragmentation Signature: N2 Loss vs. HN2 Loss for Analytical Differentiation

Mass spectrometry studies of methyltetrazole isomers demonstrate that 2-methyl-substituted tetrazoles undergo characteristic N2 loss upon ionization, while 1-methyl-substituted tetrazoles preferentially lose HN2 and show a molecular ion peak [1]. The 2-methyltetrazoles uniquely exhibit an [M+1] peak with no molecular ion. This fragmentation pattern provides a definitive analytical fingerprint to distinguish the target compound (2-methyl-2H-tetrazole) from its 1-methyl-1H-tetrazole regioisomer (CAS 925215-02-7) during quality control or structural confirmation.

Analytical chemistry Mass spectrometry Structural elucidation

Predicted Lipophilicity (LogP) of 5-(2-Fluoro-6-iodophenyl)-2-methyl-2H-tetrazole for Property-Based Design

The target compound has an ACD/LogP of 1.65 and a LogD of 1.72 (pH 5.5 and 7.4) . While direct experimental LogP data for the 1-methyl-1H-tetrazole analog (CAS 925215-02-7) were not retrieved, the class-level understanding that 2-methyltetrazoles are generally less polar than 1-methyltetrazoles, combined with the lower Mulliken electronegativity of the 2-methyl core [1], suggests the target compound may exhibit moderately higher lipophilicity than its 1-methyl analog. This predicted LogP value supports its use as a moderately lipophilic building block in medicinal chemistry programs.

Physicochemical properties Lipophilicity Drug-likeness

Patent-Cited Intermediate in GPR40 Agonist Synthesis Route

The compound 5-(2-fluoro-6-iodophenyl)-2-methyl-2H-tetrazole is specifically cited in patent literature (EP 2844653 B1, EP 3049396 A1) as an intermediate for the preparation of indanyloxydihydrobenzofuranylacetic acid GPR40 agonists . These agonists are under investigation for the treatment of type 2 diabetes. The compound's aryl iodide functionality is strategically employed for late-stage diversification via cross-coupling reactions. While the 1H-tetrazole and 1-methyl-1H-tetrazole analogs are also mentioned in related patent families, the 2-methyl-2H-tetrazole regioisomer is specifically claimed in certain process patents, conferring procurement relevance for organizations pursuing these proprietary synthetic routes.

Drug discovery Patent-protected intermediate GPR40 agonist

Optimal Research and Procurement Scenarios for 5-(2-Fluoro-6-iodophenyl)-2-methyl-2H-tetrazole


Medicinal Chemistry: GPR40 Agonist Lead Optimization

Procure 5-(2-fluoro-6-iodophenyl)-2-methyl-2H-tetrazole when executing synthetic routes described in Boehringer Ingelheim's indanyloxydihydrobenzofuranylacetic acid patents (EP 2844653 B1) for GPR40 agonist programs. The compound's 2-methyl-2H-tetrazole regioisomer is specifically claimed in process patents . Using the exact intermediate preserves the integrity of the patent-defined route and ensures downstream biological activity aligns with reported structure-activity relationships.

Analytical Chemistry: Regioisomeric Purity Verification

Utilize the compound's characteristic mass spectrometric fragmentation pattern (N2 loss and [M+1] peak, absence of molecular ion) to distinguish it from the 1-methyl-1H-tetrazole regioisomer . This analytical signature is critical for quality control laboratories tasked with verifying the identity and regioisomeric purity of incoming chemical inventory, preventing costly synthetic failures due to incorrect isomer procurement.

Synthetic Methodology: Orthogonal Cross-Coupling Platform

Leverage the compound's aryl iodide moiety for sequential cross-coupling reactions (Suzuki, Sonogashira) while the fluoro substituent and tetrazole ring remain inert under standard palladium-catalyzed conditions. This orthogonal reactivity profile enables rapid diversification of the phenyl ring without protecting group manipulation, making the compound a valuable building block for parallel synthesis libraries in medicinal chemistry.

Computational Chemistry: Electronic Structure Benchmarking

Employ 5-(2-fluoro-6-iodophenyl)-2-methyl-2H-tetrazole as a reference compound for computational studies comparing regioisomeric tetrazole series. The lower HOMO/LUMO energies of the 2-methyltetrazole core relative to 1-methyltetrazoles provide a benchmark for validating DFT calculations and molecular docking simulations, particularly when assessing electronic effects on target binding.

Quote Request

Request a Quote for 5-(2-fluoro-6-iodophenyl)-2-methyl-2H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.